n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
Description
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine (CAS: 1249904-59-3) is a heterocyclic amine derivative featuring a pyrazole core substituted with a methyl group and a tetrahydrofuran-linked ethylamine chain. Its synthesis involves coupling 1-methyl-1H-pyrazol-4-ylmethanamine with tetrahydrofuran-containing intermediates, though commercial availability is currently listed as discontinued .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C11H19N3O/c1-14-9-10(8-13-14)7-12-5-4-11-3-2-6-15-11/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
GGDISLNOESKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Attachment of the tetrahydrofuran moiety: This can be achieved by reacting the pyrazole intermediate with a tetrahydrofuran derivative under appropriate conditions.
Final amination step: The final step involves introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Solubility and Lipophilicity
- The tetrahydrofuran (THF) moiety in the target compound enhances solubility in polar solvents compared to purely aromatic analogs like N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(trifluoromethyl)aniline .
- Lipophilicity (logP) is lower for THF-containing derivatives (~1.5–2.0) versus trifluoromethylphenyl analogs (~2.5–3.0), impacting blood-brain barrier permeability .
Biological Activity
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine, also referred to by its CAS number 1249904-59-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- CAS Number : 1249904-59-3
The structural representation is critical for understanding its interaction with biological targets.
Research indicates that the compound may exhibit several biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes, potentially affecting pathways involved in cell signaling and metabolism.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, which could be beneficial in treating infections.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in neurodegenerative disorders.
Pharmacological Studies
Recent studies have focused on the compound's interaction with various biological systems:
- In vitro Studies : Cell-based assays have demonstrated that this compound can modulate cellular responses, influencing apoptosis and cell proliferation.
| Study Type | Findings |
|---|---|
| In vitro | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Significant inhibition of specific kinases |
| Antimicrobial | Exhibited activity against Gram-positive bacteria |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) and improved mitochondrial function, supporting its role in protecting neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
